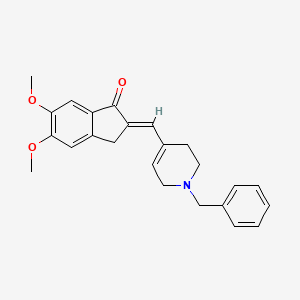

(E)-2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E)-2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-8,12,14-15H,9-11,13,16H2,1-2H3/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHPXOXOTGQWNU-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3=CCN(CC3)CC4=CC=CC=C4)C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C/C(=C\C3=CCN(CC3)CC4=CC=CC=C4)/C2=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923571-20-4 | |

| Record name | (E)-2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(E)-2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity based on available research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C24H25NO3 |

| Molecular Weight | 375.47 g/mol |

| CAS Number | 923571-20-4 |

| Structure | Chemical Structure |

The biological activity of this compound primarily stems from its interaction with various biological targets. Research indicates that it may exhibit:

Cholinesterase Inhibition : Similar compounds have shown inhibition of cholinesterase enzymes, which are crucial for neurotransmitter regulation in the nervous system. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Antioxidant Activity : The presence of methoxy groups in its structure may enhance its antioxidant properties, potentially protecting cells from oxidative stress .

Biological Studies and Findings

Several studies have explored the biological effects of related compounds and provided insights into the potential activity of this compound.

In Vitro Studies

- Cholinesterase Inhibition : A study on structurally similar compounds demonstrated significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity. This suggests that our compound may also exhibit similar inhibitory effects .

- Antimicrobial Activity : Compounds with similar structural motifs have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although specific data for this compound is limited, the trend suggests a potential for antimicrobial activity .

In Vivo Studies

Research on related tetrahydropyridine derivatives has indicated neuroprotective effects in animal models. These studies highlight the potential for this compound to provide therapeutic benefits in neurological disorders through mechanisms such as reducing neuroinflammation and oxidative damage .

Case Study 1: Neuroprotective Effects

A study involving a related compound showed significant improvement in cognitive function in mice subjected to neurotoxic agents. The mechanism was attributed to enhanced cholinergic transmission and reduced oxidative stress .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzylpyridine derivatives demonstrated effective antimicrobial activity against a range of pathogens. The results suggest that modifications to the benzylpyridine scaffold could yield compounds with enhanced efficacy against resistant strains .

Scientific Research Applications

Neuropharmacological Effects

Research indicates that (E)-2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one exhibits neuroprotective properties. In vitro studies have demonstrated its potential to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's. For instance, a study reported an IC50 value of 46.42 µM against butyrylcholinesterase, suggesting a strong inhibitory effect comparable to known inhibitors like physostigmine .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress in cells, which is linked to various diseases. The presence of methoxy groups in its structure is believed to enhance its electron-donating ability, contributing to its antioxidant effects .

Catalytic Hydrogenation

Recent studies have explored the synthesis of this compound through catalytic hydrogenation processes. Utilizing catalysts such as platinum on carbon (Pt/C) has shown promising results in the hydrogenation reactions involving this compound. This method not only enhances yield but also provides a pathway for modifying the compound for specific applications .

Drug Development

Given its biological activities, there is potential for this compound to serve as a lead compound in drug development. Its structural features can be modified to optimize efficacy and reduce toxicity while maintaining therapeutic benefits.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropharmacology | Demonstrated inhibition of acetylcholinesterase with significant neuroprotective effects. |

| Study 2 | Antioxidant Activity | Showed strong antioxidant properties through electron donation capabilities. |

| Study 3 | Synthetic Chemistry | Evaluated catalytic hydrogenation methods that improved synthesis efficiency. |

Chemical Reactions Analysis

Catalytic Hydrogenation Reactions

The hydrogenation of compound 1 to 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride (compound 2 ) is the most extensively studied reaction.

Catalyst Screening

5% Pt/C emerged as the optimal catalyst due to its high activity (initial rate: ) and selectivity (98% toward 2 ) under mild conditions . Other tested catalysts (Pd, Rh, Ru) exhibited lower efficiency or undesirable byproduct formation .

Reaction Parameters and Kinetics

Key parameters influencing hydrogenation efficiency include:

Reaction Network

The hydrogenation proceeds via intermediates involving sequential reduction of conjugated double bonds :

-

1 → Intermediate A (C=C bond reduction)

-

Intermediate A → Intermediate B (tetrahydropyridine ring saturation)

-

Intermediate B → 2 (final product)

Byproduct formation (e.g., Impurity A: piperidine demethylation; Impurity B: over-reduction) is minimized below 1.5% under optimal conditions .

Catalyst Stability and Reusability

The 5% Pt/C catalyst retained 85% activity after seven reuse cycles, with a gradual decline attributed to adsorption of byproducts on active sites . Post-reaction characterization showed no significant structural degradation (XRD confirmed retained crystallinity) .

Competing Side Reactions

Under non-optimal conditions, compound 1 undergoes:

-

Oxidation : Methoxy groups oxidize to quinones in the presence of strong oxidants (e.g., KMnO₄).

-

Cycloaddition : Diels-Alder reactivity at the dihydroindenone moiety, though limited by steric hindrance from the benzyl group.

Analytical Characterization

-

NMR : Post-hydrogenation shifts in NMR (e.g., δ 3.30–4.36 ppm for piperidine protons) confirm structural changes .

-

HPLC : Purity of 2 exceeds 99% when reaction time is maintained at 2–6 hours .

Industrial Relevance

The hydrogenation process is scalable to batch-slurry reactors, achieving 92% yield of 2 with impurity levels compliant with pharmaceutical standards (<0.5% each) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via a multi-step condensation reaction involving a 1-benzyl-1,2,3,6-tetrahydropyridine derivative and a functionalized indenone precursor. Key steps include:

- Aldol condensation : Use of a base catalyst (e.g., KOH/EtOH) to facilitate the formation of the α,β-unsaturated ketone moiety.

- Stereochemical control : Maintaining the (E)-configuration by optimizing solvent polarity and reaction temperature (e.g., reflux in toluene) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How is the (E)-configuration of the exocyclic double bond confirmed experimentally?

- Methodology :

- X-ray crystallography : Single-crystal diffraction analysis resolves the spatial arrangement of substituents, confirming the (E)-geometry (e.g., torsion angles > 170° between the benzyltetrahydropyridine and indenone moieties) .

- NMR spectroscopy : Observation of coupling constants () between vicinal protons on the double bond (typically for trans-configuration) .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z vs. calculated for ).

- FTIR : Identifies key functional groups (e.g., carbonyl stretch at ~1680 cm, C=C stretch at ~1600 cm) .

- NMR : Assigns quaternary carbons, such as the ketone (δ ~200 ppm) and olefinic carbons (δ ~120–140 ppm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the benzyltetrahydropyridine and dimethoxyindenone moieties?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace benzyl with other aryl groups, vary methoxy positions) and compare bioactivity in assays (e.g., enzyme inhibition, cytotoxicity) .

- Computational docking : Use molecular modeling software (e.g., AutoDock) to predict binding affinities to target proteins (e.g., kinases, GPCRs) based on steric and electronic interactions .

Q. What strategies mitigate discrepancies in spectral data between synthetic batches?

- Methodology :

- Batch-to-batch normalization : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) to minimize side products.

- Advanced NMR techniques : Use - HSQC/HMBC to resolve overlapping signals caused by conformational flexibility .

- HPLC-DAD/MS : Detect trace impurities (e.g., (Z)-isomer or oxidation byproducts) with a C18 column and acetonitrile/water mobile phase .

Q. How can the compound’s stability under physiological conditions be assessed for drug discovery applications?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (), and photolytic (UV light) conditions.

- LC-MS stability profiling : Monitor degradation products over time (e.g., demethylation of methoxy groups or hydrolysis of the enone system) .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.